molecular formula C23H21FN4O3 B3017032 2-(4-Ethoxyphenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 946377-86-2

2-(4-Ethoxyphenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No.: B3017032
CAS No.: 946377-86-2
M. Wt: 420.444
InChI Key: BUGPZVNBVLOGFC-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a 4-ethoxyphenyl group at position 2 and a piperazine ring at position 5. The piperazine moiety is further functionalized with a 2-fluorobenzoyl group.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O3/c1-2-30-17-9-7-16(8-10-17)21-26-20(15-25)23(31-21)28-13-11-27(12-14-28)22(29)18-5-3-4-6-19(18)24/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGPZVNBVLOGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine moiety: This step involves the reaction of the oxazole intermediate with a piperazine derivative, often under reflux conditions.

    Attachment of the fluorobenzoyl group: This can be done through acylation reactions using fluorobenzoyl chloride in the presence of a base.

    Final modifications: The ethoxyphenyl group and the nitrile group are introduced through nucleophilic substitution and dehydration reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors in the central nervous system, leading to modulation of neurotransmitter release.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of oxazole derivatives with piperazine-linked benzoyl groups. Key structural analogs and their distinguishing features are discussed below:

Structural Analogues and Substituent Analysis

Compound Name Oxazole Position 2 Substituent Piperazine Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Ethoxyphenyl 2-Fluorobenzoyl C25H22FN5O3* ~463.48 Ethoxy group increases lipophilicity (logP); ortho-fluorine on benzoyl may induce steric hindrance or alter binding orientation .
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-oxazole-4-carbonitrile 4-Fluorophenyl 4-Fluorobenzoyl C21H15F2N5O2 423.38 Para-fluorine on both substituents; smaller size enhances solubility but reduces lipophilicity compared to ethoxy .
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-oxazole-4-carbonitrile 2-Fluorophenyl 2-Fluorobenzoyl C21H15F2N5O2 423.38 Ortho-fluorines increase steric hindrance, potentially disrupting planar binding; altered dipole interactions .
5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-[2-(4-ethoxyphenyl)ethenyl]-oxazole-4-carbonitrile 2-(4-Ethoxyphenyl)ethenyl 4-Chlorobenzoyl C25H23ClN4O3 462.94 Ethenyl linker extends conjugation, enhancing π-π stacking; chloro substituent increases electronegativity but reduces biocompatibility .
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-oxazole-4-carbonitrile (E)-2-(4-Fluorophenyl)ethenyl 4-Fluorobenzoyl C23H17F2N5O2 449.41 Ethenyl group introduces rigidity and conjugation; dual para-fluorines optimize electronic effects for target binding .

Note: Molecular formula and weight for the target compound are inferred from structurally similar analogs in the evidence.

Physicochemical and Functional Comparisons

  • Electronic Effects :
    • Ortho-fluorine (target compound) vs. para-fluorine (): Ortho-substitution may distort the benzoyl group’s planarity, affecting interactions with flat binding pockets .
    • Ethoxy (electron-donating) vs. fluoro/chloro (electron-withdrawing): Ethoxy enhances resonance stabilization of the oxazole ring, while halogens increase electrophilicity .
  • Steric Effects :
    • Ethenyl linkers () introduce conformational flexibility, whereas direct aryl attachments (target compound) favor rigidity. This impacts binding to sterically constrained targets .

Heterocyclic Core Variations

  • Oxazole vs. Thiazole () : Thiazole analogs (e.g., 2-(4-fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole) exhibit sulfur-induced polarization, enhancing hydrogen bonding but reducing aromaticity compared to oxazole .
  • Pyranopyrazole and Pyridooxazine (): Larger fused-ring systems (e.g., pyrano[2,3-c]pyrazole) increase molecular weight and complexity, reducing synthetic feasibility compared to the target compound’s modular oxazole-piperazine design .

Research Findings and Implications

  • Crystallography : Isostructural thiazole derivatives () crystallize in triclinic systems with planar conformations, implying that the target compound may exhibit similar packing behavior, critical for formulation .

Biological Activity

2-(4-Ethoxyphenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a synthetic organic compound classified as an oxazole derivative. This compound has garnered attention due to its potential biological activities, which are relevant in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, particularly the presence of the piperazine and fluorobenzoyl groups, suggest various mechanisms of action that could lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H21FN4O3C_{23}H_{21}FN_{4}O_{3}, with a molecular weight of 422.44 g/mol. The IUPAC name for this compound is 2-(4-ethoxyphenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile. This compound features an oxazole ring, which is known for its diverse biological activities, and a piperazine moiety that enhances its pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways, influencing various physiological processes.
  • Receptor Binding : The compound potentially binds to neurotransmitter receptors in the central nervous system, modulating neurotransmitter release and affecting mood and cognition.
  • Nucleic Acid Intercalation : There is a possibility of intercalation into DNA or RNA structures, which could impact gene expression and protein synthesis.

Biological Activities

Research indicates that oxazole derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that oxazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
  • Antimicrobial Properties : Compounds containing oxazole rings have demonstrated significant antibacterial and antifungal activities against various pathogens .
  • Neuropharmacological Effects : Some derivatives have been studied for their potential effects on neurodegenerative diseases, showing promise in modulating neuroinflammation and protecting neuronal cells .

Anticancer Activity

A study conducted on related oxazole compounds reported that they exhibited cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase .

CompoundCell LineIC50 (µM)Mechanism
Oxazole AMCF-715Apoptosis induction
Oxazole BA54910Cell cycle arrest

Antimicrobial Activity

Another research effort evaluated the antimicrobial efficacy of various oxazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .

BacteriaMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15

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